molecular formula C11H7BrN2O3 B12899551 3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione CAS No. 206762-91-6

3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione

Katalognummer: B12899551
CAS-Nummer: 206762-91-6
Molekulargewicht: 295.09 g/mol
InChI-Schlüssel: HXAQVKAWRUEHEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that contains a pyrimidine ring substituted with a benzoyl group at the 3-position and a bromine atom at the 5-position. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine derivatives and benzoyl chloride.

    Bromination: The pyrimidine ring is brominated at the 5-position using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Benzoylation: The brominated pyrimidine is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Benzoylpyrimidine-2,4(1H,3H)-dione: Lacks the bromine substitution at the 5-position.

    5-Bromopyrimidine-2,4(1H,3H)-dione: Lacks the benzoyl substitution at the 3-position.

Uniqueness

3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the benzoyl and bromine substituents, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

206762-91-6

Molekularformel

C11H7BrN2O3

Molekulargewicht

295.09 g/mol

IUPAC-Name

3-benzoyl-5-bromo-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H7BrN2O3/c12-8-6-13-11(17)14(10(8)16)9(15)7-4-2-1-3-5-7/h1-6H,(H,13,17)

InChI-Schlüssel

HXAQVKAWRUEHEN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)N2C(=O)C(=CNC2=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.